Cas no 2171651-54-8 (3-(1-aminopentyl)azetidin-3-ol)

3-(1-aminopentyl)azetidin-3-ol structure
2171651-54-8 structure
Product name:3-(1-aminopentyl)azetidin-3-ol
CAS No:2171651-54-8
MF:C8H18N2O
MW:158.241322040558
CID:6077375
PubChem ID:165601427

3-(1-aminopentyl)azetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(1-aminopentyl)azetidin-3-ol
    • EN300-1651503
    • 2171651-54-8
    • Inchi: 1S/C8H18N2O/c1-2-3-4-7(9)8(11)5-10-6-8/h7,10-11H,2-6,9H2,1H3
    • InChI Key: ITWWIRVVMJWTCU-UHFFFAOYSA-N
    • SMILES: OC1(CNC1)C(CCCC)N

Computed Properties

  • Exact Mass: 158.141913202g/mol
  • Monoisotopic Mass: 158.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 58.3Ų

3-(1-aminopentyl)azetidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1651503-5.0g
3-(1-aminopentyl)azetidin-3-ol
2171651-54-8
5g
$2110.0 2023-06-04
Enamine
EN300-1651503-1.0g
3-(1-aminopentyl)azetidin-3-ol
2171651-54-8
1g
$728.0 2023-06-04
Enamine
EN300-1651503-0.25g
3-(1-aminopentyl)azetidin-3-ol
2171651-54-8
0.25g
$670.0 2023-06-04
Enamine
EN300-1651503-2.5g
3-(1-aminopentyl)azetidin-3-ol
2171651-54-8
2.5g
$1428.0 2023-06-04
Enamine
EN300-1651503-0.5g
3-(1-aminopentyl)azetidin-3-ol
2171651-54-8
0.5g
$699.0 2023-06-04
Enamine
EN300-1651503-10.0g
3-(1-aminopentyl)azetidin-3-ol
2171651-54-8
10g
$3131.0 2023-06-04
Enamine
EN300-1651503-500mg
3-(1-aminopentyl)azetidin-3-ol
2171651-54-8
500mg
$699.0 2023-09-21
Enamine
EN300-1651503-10000mg
3-(1-aminopentyl)azetidin-3-ol
2171651-54-8
10000mg
$3131.0 2023-09-21
Enamine
EN300-1651503-5000mg
3-(1-aminopentyl)azetidin-3-ol
2171651-54-8
5000mg
$2110.0 2023-09-21
Enamine
EN300-1651503-50mg
3-(1-aminopentyl)azetidin-3-ol
2171651-54-8
50mg
$612.0 2023-09-21

Additional information on 3-(1-aminopentyl)azetidin-3-ol

Introduction to 3-(1-aminopentyl)azetidin-3-ol (CAS No. 2171651-54-8)

3-(1-aminopentyl)azetidin-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2171651-54-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This bicyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound features an azetidine ring substituted with a pentylamine side chain, which imparts distinct chemical reactivity and biological interactions. Its molecular structure positions it as a valuable intermediate in synthesizing more complex pharmacophores, particularly in the design of novel therapeutic agents.

The utility of 3-(1-aminopentyl)azetidin-3-ol stems from its ability to serve as a building block for various pharmacological scaffolds. The presence of both primary amine and hydroxyl functional groups on the azetidine core allows for diverse chemical modifications, enabling the creation of molecules with tailored biological activities. This flexibility makes it particularly appealing for researchers exploring treatments in areas such as infectious diseases, inflammation, and neurodegenerative disorders.

In recent years, there has been a surge in interest regarding heterocyclic compounds like 3-(1-aminopentyl)azetidin-3-ol due to their prevalence in bioactive natural products and synthetic drugs. The azetidine ring, a six-membered saturated nitrogen-containing heterocycle, is known for its stability and compatibility with biological systems. Its incorporation into drug molecules often enhances binding affinity and metabolic stability, key factors in drug design. The pentylamine moiety further contributes to the compound's solubility and interaction with biological targets, making it a promising candidate for further exploration.

Current research efforts are focusing on leveraging the structural features of 3-(1-aminopentyl)azetidin-3-ol to develop novel therapeutic interventions. One area of active investigation is its potential as an antiviral agent. Studies have demonstrated that azetidine derivatives can disrupt viral replication cycles by inhibiting essential enzymatic pathways or interfering with viral protein-protein interactions. The specific arrangement of functional groups in 3-(1-aminopentyl)azetidin-3-ol suggests it may exhibit inhibitory effects against certain viral proteases or polymerases, offering a new avenue for antiviral drug development.

Another promising application lies in its potential role as an anti-inflammatory agent. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and metabolic syndromes. Compounds that modulate inflammatory pathways by targeting key signaling molecules have shown significant therapeutic potential. The amine and hydroxyl groups in 3-(1-aminopentyl)azetidin-3-ol provide opportunities for interaction with inflammatory mediators or enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production or reducing oxidative stress.

The compound's structural similarity to known bioactive molecules also makes it a valuable scaffold for structure-based drug design. By computationally modeling interactions between 3-(1-aminopentyl)azetidin-3-ol and target proteins, researchers can identify optimal positions for functionalization to enhance binding affinity or selectivity. This approach has been successfully applied to other heterocyclic compounds, leading to the discovery of potent inhibitors and agonists with therapeutic relevance. The ability to fine-tune the properties of 3-(1-aminopentyl)azetidin-3-ol through rational molecular design holds great promise for accelerating the development of next-generation pharmaceuticals.

In addition to its pharmaceutical applications, 3-(1-aminopentyl)azetidin-3-ol has potential uses in chemical synthesis as a precursor for more complex molecules. Its reactivity allows for further functionalization through reactions such as nucleophilic substitution, alkylation, or acylation, enabling the construction of diverse chemical libraries. These libraries can then be screened for biological activity using high-throughput screening (HTS) techniques, facilitating the discovery of novel lead compounds.

The synthesis of 3-(1-aminopentyl)azetidin-3-ol itself presents an interesting challenge due to the need to maintain regioselectivity during ring formation and functional group introduction. Advances in synthetic methodologies have made it possible to access complex heterocycles like this one with high efficiency and purity. Techniques such as transition-metal-catalyzed reactions or enzymatic transformations have been employed to streamline the synthetic route, reducing costs and improving scalability.

As research continues to uncover new applications for 3-(1-aminopentyl)azetidin-3-ol, collaboration between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical reality. The compound's multifaceted utility positions it as a cornerstone molecule in medicinal chemistry, with potential far beyond its current scope of investigation. By exploring its pharmacological profile and synthetic versatility, scientists are paving the way for innovative treatments that address unmet medical needs.

In conclusion, 2171651-54-8 represents more than just a chemical identifier; it symbolizes a gateway to new therapeutic possibilities through its unique structural attributes. 2171651-54-8 2171651548 2171651548 2171651548 2171651548 2171651548
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